1-Cyclohexylpropan-2-amine
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Overview
Description
1-Cyclohexylpropan-2-amine is an organic compound with the molecular formula C9H19N. It is a primary amine characterized by a cyclohexyl group attached to a propan-2-amine structure. This compound is also known by other names such as 2-amino-1-cyclohexylpropane and norpropylhexedrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminopropane. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. The reaction conditions often include elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.
Substitution: Halogenating agents or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1-Cyclohexylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the propan-2-amine group.
2-Amino-1-cyclohexanol: Contains a hydroxyl group instead of a propan-2-amine group.
Cyclohexylmethylamine: Similar structure but with a different alkyl chain.
Uniqueness: 1-Cyclohexylpropan-2-amine is unique due to its specific combination of a cyclohexyl group and a propan-2-amine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
54704-34-6 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2R)-1-cyclohexylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
InChI Key |
GIXSTBOIKJPUKD-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1CCCCC1)N |
SMILES |
CC(CC1CCCCC1)N |
Canonical SMILES |
CC(CC1CCCCC1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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